1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is an organic compound with an intricate structure. It's a pyrazole derivative, linked to various functional groups that contribute to its distinct chemical properties.
Preparation Methods
This compound can be synthesized through multi-step synthetic routes, often involving cycloaddition reactions and subsequent functional group modifications. These methods typically require precise reaction conditions like specific temperatures, pH levels, and catalysts to optimize yields. Industrial production scales up these processes using continuous flow reactors to maintain consistent product quality.
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Undergoes nucleophilic substitution reactions, especially on the sulfonamide and pyrazole rings.
Common reagents include halogenating agents and base catalysts. Major products typically involve modifications on the pyrazole or cyclohexyl rings.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for therapeutic applications, particularly in anti-inflammatory and antimicrobial fields.
Industry: : Utilized in the development of new materials due to its robust chemical properties.
Mechanism of Action
Its mechanism involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The sulfonamide group is crucial for its binding affinity, while the pyrazole and cyclohexyl rings provide structural stability. Pathways typically include inhibition of enzyme activity, which modulates biochemical processes within cells.
Comparison with Similar Compounds
Similar compounds include:
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
What sets 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups, offering a balance of reactivity and stability. This makes it more versatile in its applications compared to its simpler counterparts.
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)17(13(3)21-23)27(24,25)22-15-6-8-16(9-7-15)26-18-19-10-5-11-20-18/h5,10-12,15-16,22H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQAZPXYHDNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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